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Compound of Interest

Compound Name: SM-102 N-oxide

Cat. No.: B14080178

Get Quote

Introduction

SM-102 is a synthetic, ionizable amino lipid that has become a cornerstone in the development

of lipid nanoparticle (LNP) delivery systems.[1][2] Its prominence surged with its use in the

Moderna COVID-19 mRNA vaccine, highlighting its efficacy and tolerability for nucleic acid

delivery.[1] In the realm of gene editing, SM-102-based LNPs serve as a potent, non-viral

vector for delivering gene-editing machinery, such as CRISPR-Cas9 components, into target

cells.[3][4]

The key to SM-102's function lies in its pH-dependent charge. During formulation in an acidic

buffer (e.g., pH 4.0), the tertiary amine of SM-102 becomes protonated, acquiring a positive

charge. This allows for efficient electrostatic complexation with the negatively charged

backbone of nucleic acids like messenger RNA (mRNA) and single-guide RNA (sgRNA). Upon

administration and circulation at physiological pH (~7.4), the SM-102 lipid remains relatively

neutral, which minimizes interactions with blood components and non-target cell membranes,

reducing potential toxicity.

Once an SM-102 LNP is taken up by a target cell, typically through receptor-mediated

endocytosis, it is trafficked into an endosome. The endosome's internal environment is acidic,
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which again protonates the SM-102. This charge switch is believed to disrupt the endosomal

membrane, facilitating the release of the encapsulated gene-editing cargo into the cytoplasm,

where it can exert its function.

Core Applications in Gene Editing
Co-delivery of mRNA and sgRNA: SM-102 LNPs are highly effective for co-encapsulating

mRNA encoding a nuclease (e.g., Cas9) and one or more sgRNAs. This "all-in-one" particle

ensures that all necessary components for gene editing are delivered to the same cell.

In Vivo Gene Editing: Studies have successfully demonstrated the use of SM-102 LNPs for

in vivo gene editing in animal models. Intravitreal administration has been used to target

trabecular meshwork cells in the eye for glaucoma research, while systemic administration

often results in significant accumulation and gene editing in the liver.

Transient Expression for Reduced Off-Target Effects: Unlike viral vectors that can integrate

into the host genome, LNP-mediated delivery of mRNA is transient. The nuclease is

expressed for a limited time, which can reduce the risk of off-target cleavage events.

While effective, a notable characteristic of standard SM-102 LNP formulations is their tropism

for the liver following systemic administration. This can be advantageous for targeting liver-

related genetic disorders. However, in applications targeting other tissues, such as muscle,

significant off-target delivery to the liver and spleen has been observed. Research is ongoing to

modify LNP formulations to achieve more specific organ targeting.

Mechanism of SM-102 LNP-Mediated Gene Editing
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Caption: Workflow of SM-102 LNP delivery for gene editing.

Quantitative Data Summary
The following tables summarize the physicochemical characteristics and in vivo gene editing

efficiency of SM-102 LNPs as reported in cited literature.

Table 1: Physicochemical Properties of SM-102 LNPs for Gene Editing.
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Parameter Value Cell/Tissue Type Reference

Transfection Efficiency >95%
Ocular cell lines (MEF,

661W, ARPE, hTM)

Hydrodynamic

Diameter
~80-100 nm N/A

Polydispersity Index

(PDI)
<0.2 N/A

Zeta-Potential Near-neutral N/A

Encapsulation

Efficiency
>90% N/A

Table 2: In Vivo Gene Editing Efficiency & Biodistribution of SM-102 LNPs. Data from a study

targeting muscle tissue, highlighting off-target editing.

Organ
Gene Editing
Efficiency

Administration
Route

Reference

Muscle (On-Target)
Comparable to

targeted LNP
Intramuscular

Liver (Off-Target) 83.83% Intramuscular

Spleen (Off-Target) 72.67% Intramuscular

Experimental Protocols
Protocol 1: Formulation of SM-102 LNPs for mRNA
Delivery via Microfluidic Mixing
This protocol describes a general method for preparing SM-102 LNPs encapsulating mRNA

(e.g., for Cas9 and sgRNA) using a microfluidic mixing device.

Materials:

Ionizable Lipid: SM-102
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Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Structural Lipid: Cholesterol

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-

PEG2000)

Solvent: Anhydrous Ethanol

Aqueous Buffer: 10-50 mM Citrate Buffer, pH 4.0

Payload: Cas9 mRNA and sgRNA

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment: Microfluidic mixing platform (e.g., NanoAssemblr, Precision NanoSystems),

dialysis device (e.g., 10,000 MWCO cassette)

Procedure:

Preparation of Lipid Stock Solution (Organic Phase):

Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 in

anhydrous ethanol.

Combine the lipid stock solutions in an RNase-free tube to achieve a final molar ratio of

50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).

Vortex thoroughly to ensure a homogenous mixture. This is the final lipid mix for the

organic phase.

Preparation of mRNA Solution (Aqueous Phase):

Thaw the Cas9 mRNA and sgRNA stock solutions on ice.

Dilute the required amount of mRNA/sgRNA in the citrate buffer (pH 4.0) to the desired

final concentration. The ratio of ionizable lipid to mRNA (N/P ratio) is a critical parameter to

optimize, with a weight ratio of 10:1 being a common starting point.
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Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid solution (in ethanol) into the syringe for the organic phase inlet.

Load the mRNA/sgRNA solution (in citrate buffer) into the syringe for the aqueous phase

inlet.

Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.

Initiate the mixing process. The rapid mixing of the two phases causes the lipids to

precipitate and self-assemble into nanoparticles, encapsulating the nucleic acids.

Collect the resulting LNP solution from the outlet.

Downstream Processing (Buffer Exchange):

To remove the ethanol and exchange the acidic buffer for a physiological buffer, perform

dialysis.

Transfer the collected LNP solution to a dialysis cassette (10,000 MWCO).

Dialyze against sterile PBS (pH 7.4) at 4°C for at least 12 hours, with several buffer

changes.

Characterization and Storage:

After dialysis, recover the purified LNP formulation.

Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency

using techniques like Dynamic Light Scattering (DLS) and a RiboGreen assay.

Sterile-filter the final LNP solution through a 0.22 µm filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Caption: LNP formulation workflow using microfluidic mixing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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